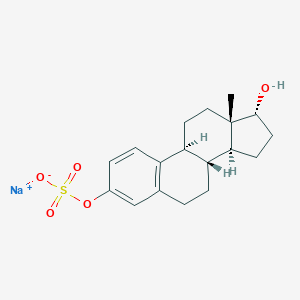
Sulfate d'estradiol 17alpha sodique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 17alpha-estradiol sulfate is a synthetic derivative of 17alpha-estradiol, a naturally occurring estrogenic hormone. This compound is known for its non-feminizing properties and has been studied for its potential therapeutic benefits, particularly in the context of aging and metabolic disorders .
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular processes.
Medicine: Explored for its potential in treating age-related conditions, metabolic disorders, and inflammation. .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 17alpha-estradiol sulfate typically involves the sulfonation of 17alpha-estradiol. This process can be achieved through the reaction of 17alpha-estradiol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine. The resulting estradiol sulfate is then neutralized with sodium hydroxide to form sodium 17alpha-estradiol sulfate .
Industrial Production Methods: Industrial production of sodium 17alpha-estradiol sulfate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 17alpha-estradiol sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of estrone sulfate.
Reduction: Sodium 17alpha-estradiol sulfate can be reduced back to 17alpha-estradiol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Estrone sulfate.
Reduction: 17alpha-estradiol.
Substitution: Various estradiol derivatives depending on the substituent introduced.
Mécanisme D'action
Sodium 17alpha-estradiol sulfate exerts its effects primarily through interaction with estrogen receptors, particularly estrogen receptor alpha (ERα). Upon binding to ERα, it modulates the transcription of target genes involved in metabolic regulation, inflammation, and cellular stress responses. This interaction leads to various physiological effects, including reduced inflammation, improved metabolic function, and potential neuroprotection .
Comparaison Avec Des Composés Similaires
17beta-estradiol: A potent estrogenic hormone with strong feminizing effects.
Estrone sulfate: Another estrogen sulfate with different pharmacokinetic properties.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives with higher bioavailability
Uniqueness: Sodium 17alpha-estradiol sulfate is unique due to its non-feminizing properties and its potential therapeutic benefits in aging and metabolic disorders. Unlike 17beta-estradiol, it does not induce significant feminizing effects, making it a promising candidate for use in male patients and in conditions where estrogenic side effects are undesirable .
Propriétés
Numéro CAS |
56050-04-5 |
|---|---|
Formule moléculaire |
C18H24NaO5S |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
sodium;[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,17-,18+;/m1./s1 |
Clé InChI |
RUVRVMKBSLGUND-JOWXCZTESA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |
Apparence |
White Solid |
Key on ui other cas no. |
56050-04-5 |
Pictogrammes |
Health Hazard |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(17α)-Estra-1,3,5(10)-triene-3,17-diol 3-(Hydrogen sulfate) Sodium Salt; 17α-Acetoxy-3-sulfatoxy-estra-1,3,5(10)-triene Sodium Salt; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















